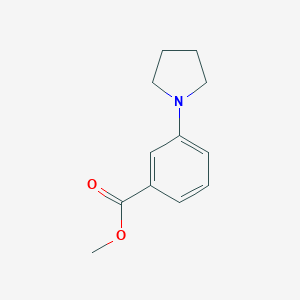

Methyl 3-(1-Pyrrolidinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

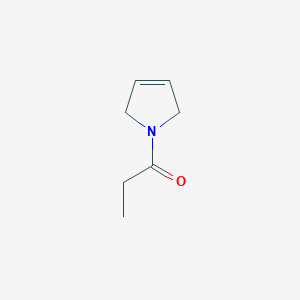

Synthesis Analysis

The synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate and related compounds involves a series of substitution reactions leading to the formation of boric acid ester intermediates with benzene rings. Such compounds are synthesized through a three-step substitution reaction, confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction undergo crystallographic and conformational analyses, with molecular structures further calculated using density functional theory (DFT) to compare with X-ray diffraction values. These methodologies affirm the precision of synthesis and structural integrity of these compounds (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure analysis through DFT and X-ray diffraction reveals that the synthesized compounds exhibit molecular structures consistent with their crystal structures determined by single crystal X-ray diffraction. The analysis extends to investigating molecular electrostatic potential and frontier molecular orbitals, revealing significant physicochemical properties of the compounds, thus providing a comprehensive understanding of their molecular framework (Huang et al., 2021).

Chemical Reactions and Properties

The compounds synthesized, including Methyl 3-(1-Pyrrolidinyl)benzoate, participate in various chemical reactions, forming complex structures such as boric acid ester intermediates. These reactions, confirmed through spectroscopic methods and mass spectrometry, underscore the reactive nature and versatility of Methyl 3-(1-Pyrrolidinyl)benzoate in synthesizing novel compounds with potential applications in different chemical domains (Huang et al., 2021).

Scientific Research Applications

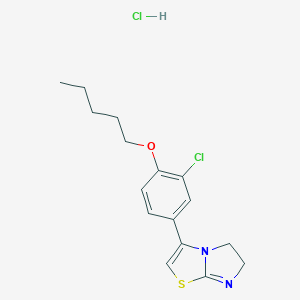

Electrochromic Properties and pH Sensors

Methyl 3-(1-Pyrrolidinyl)benzoate has been explored in the context of electrochromic materials. A study by Almeida et al. (2017) focused on the synthesis of a pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid (Methyl Red). This derivative exhibited enhanced electrochromic properties and stability compared to other films. Its color change from yellow to magenta in different pH environments indicates potential applications in pH sensors (Almeida et al., 2017).

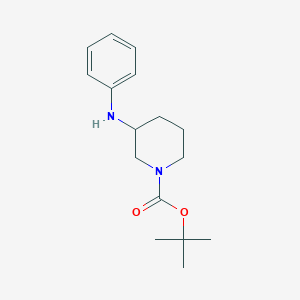

Polymer Synthesis

In the field of polymer chemistry, methyl 3-(1-pyrrolidinyl)benzoate is used in the synthesis of various polymers. For instance, Yang et al. (1999) discussed the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, which leads to the formation of hyperbranched aromatic polyamides. These polymers, characterized by solubility in various solvents and specific molecular weights, have potential applications in advanced material sciences (Yang, Jikei, & Kakimoto, 1999).

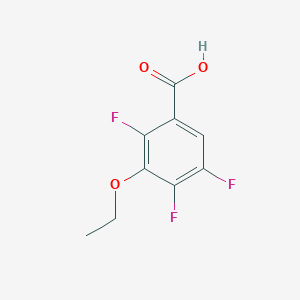

Crystal Structure and Physicochemical Properties

Research by Huang et al. (2021) on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds delved into their crystal structure and physicochemical properties. The study, which utilized density functional theory (DFT) and X-ray diffraction, revealed insights into molecular structures and electrostatic potential, potentially guiding the development of novel materials (Huang et al., 2021).

Catalysis and Chemical Reactions

The role of methyl 3-(1-pyrrolidinyl)benzoate in catalysis and various chemical reactions has been studied. Wali et al. (1998) explored the use of Montmorillonite K10 clay as a catalyst for the reaction of methyl benzoate with NH3, demonstrating its effectiveness in the formation of different aromatic and aliphatic esters (Wali et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

The primary targets of Methyl 3-(1-Pyrrolidinyl)benzoate are currently unknown

Mode of Action

The exact mode of action of Methyl 3-(1-Pyrrolidinyl)benzoate remains unknown .

Biochemical Pathways

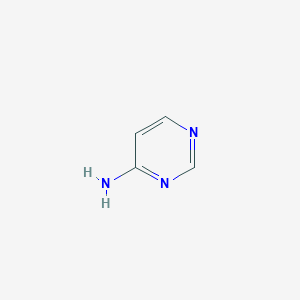

It is known that the compound displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

properties

IUPAC Name |

methyl 3-pyrrolidin-1-ylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJUYMBYOGDTKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428084 |

Source

|

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-Pyrrolidinyl)benzoate | |

CAS RN |

186086-71-5 |

Source

|

| Record name | 3-Pyrrolidin-1-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)